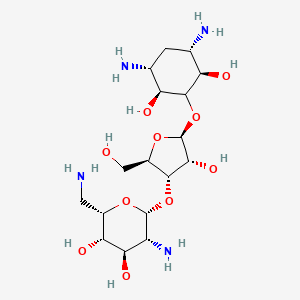
Dehydrate Neomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrate Neomycin is a derivative of Neomycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces fradiae. Neomycin is commonly used to treat a variety of bacterial infections and is known for its effectiveness against both gram-positive and gram-negative bacteria. This compound, specifically, is a form of Neomycin that has undergone a dehydration process, which can affect its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dehydrate Neomycin typically involves the dehydration of Neomycin. This process can be achieved through various chemical reactions, often involving the removal of water molecules from the compound. Common reagents used in dehydration reactions include sulfuric acid and certain zeolites, which act as dehydrating agents .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale dehydration processes. These processes are carefully controlled to ensure the purity and effectiveness of the final product. The dehydration is often carried out in specialized reactors where temperature, pressure, and reagent concentrations are meticulously regulated .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydrate Neomycin can undergo several types of chemical reactions, including:
Oxidation: Involves the loss of electrons and can lead to the formation of various oxidized products.
Reduction: Involves the gain of electrons and can convert this compound into reduced forms.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Dehydrate Neomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections and as a component in antibiotic formulations.
Industry: Utilized in the production of pharmaceuticals and as a preservative in certain products
Wirkmechanismus
Dehydrate Neomycin exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits the translation of mRNA, thereby preventing protein synthesis and leading to bacterial cell death. Additionally, this compound exhibits a high binding affinity for phosphatidylinositol 4,5-bisphosphate, a phospholipid component of cell membranes, which further disrupts bacterial cell function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neomycin B (Framycetin): Another aminoglycoside antibiotic with similar antibacterial properties.
Neomycin C: An isomer of Neomycin B, also used as an antibiotic.
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action
Uniqueness
Dehydrate Neomycin is unique due to its dehydration process, which can enhance its stability and effectiveness in certain applications. This makes it particularly valuable in industrial and pharmaceutical settings where stability is crucial .
Eigenschaften
Molekularformel |
C17H34N4O10 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(2R,3S,5R,6S)-3,5-diamino-2,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-11(25)12(26)8(21)16(28-6)30-14-7(3-22)29-17(13(14)27)31-15-9(23)4(19)1-5(20)10(15)24/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7+,8+,9+,10-,11+,12+,13+,14+,15?,16+,17-/m0/s1 |
InChI-Schlüssel |
QEKHUZCBIPSMQR-NPXXYGQBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)CN)O)O)N)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1N)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CN)O)O)N)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


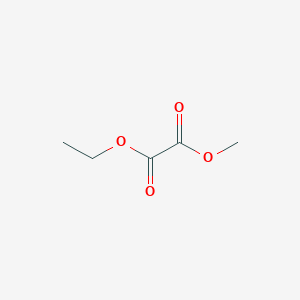
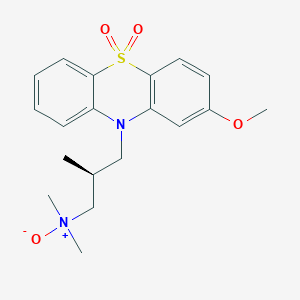




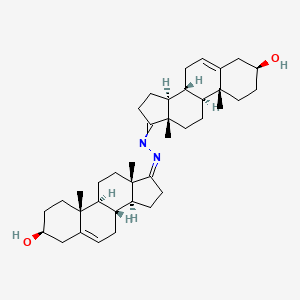
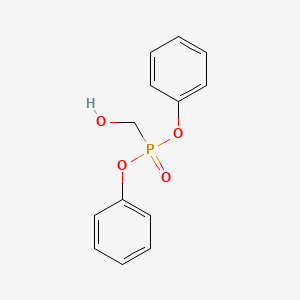
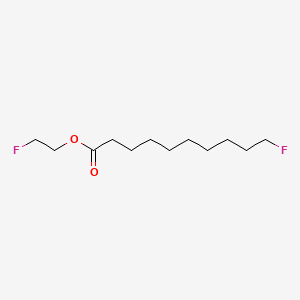
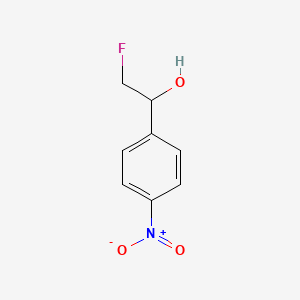
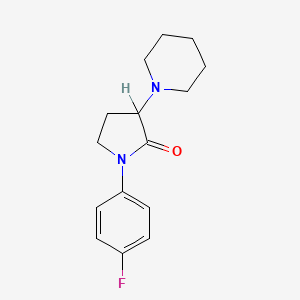
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)

